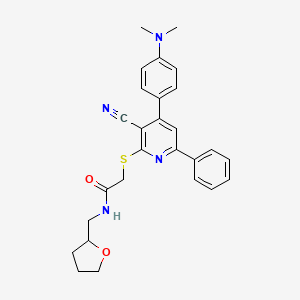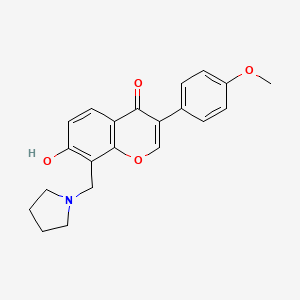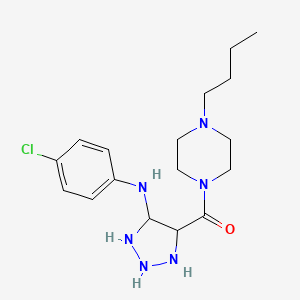
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine, also known as BCT, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. BCT belongs to the class of triazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research into compounds with similar functionalities includes the synthesis and structural analysis of various heterocyclic compounds, such as triazoles and piperazines. These studies often focus on the development of new synthetic methodologies, reaction mechanisms, and the exploration of the chemical properties of these compounds. For example, the work on the synthesis of poly-α,α-diphenylglycine via the thermal decomposition of triazolinones provides insight into novel polymerization processes and the structural characteristics of the resulting polymers (Ikeda, Smets, & L'abbé, 1973).
Biological Activities and Pharmaceutical Applications
Compounds containing triazole and piperazine moieties are of significant interest due to their diverse biological activities. Research in this area has led to the discovery of compounds with antimicrobial, antitumor, and receptor affinity properties. For instance, studies on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives highlight the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the exploration of substituted 1,3,5-triazinylpiperazines for their affinity to serotonin receptors suggests applications in designing drugs targeting the central nervous system (Łażewska, Kurczab, Więcek, Satała, Kieć‐Kononowicz, & Handzlik, 2019).
Material Science and Ligand Design
The structural versatility of compounds with triazole and piperazine units enables their use in material science and as ligands in coordination chemistry. For example, the study on complexes of the fac-{Re(CO)3}+ core with tridentate ligands derived from arylpiperazines reveals their potential in creating sophisticated molecular architectures with specific electronic and geometric properties, useful in catalysis and material science applications (Wei, Banerjee, Levadala, Babich, & Zubieta, 2004).
Propiedades
IUPAC Name |
(4-butylpiperazin-1-yl)-[5-(4-chloroanilino)triazolidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN6O/c1-2-3-8-23-9-11-24(12-10-23)17(25)15-16(21-22-20-15)19-14-6-4-13(18)5-7-14/h4-7,15-16,19-22H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLZIOZYEDJKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylpiperazine-1-carbonyl)-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)
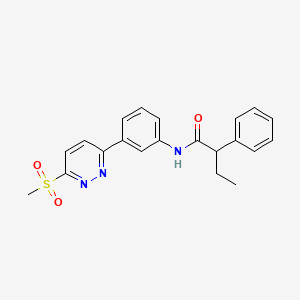
![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)
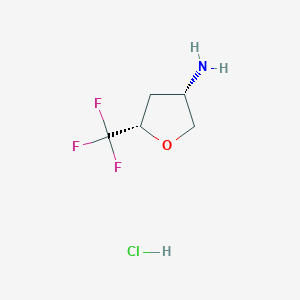
![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)
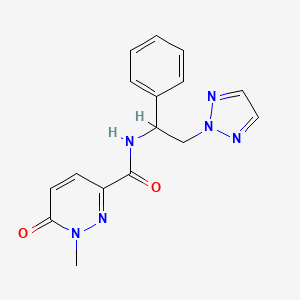
![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)
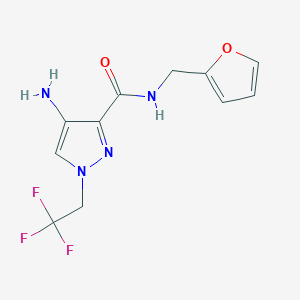
![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)
![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)
